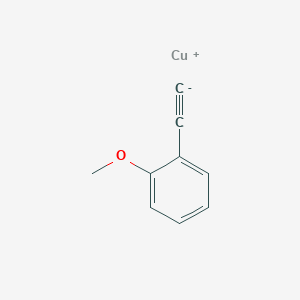

copper(1+);1-ethynyl-2-methoxybenzene

Description

1-Ethynyl-2-methoxybenzene (CAS: 767-91-9), also known as 2-ethynylanisole, is an arylacetylene derivative with the molecular formula C₉H₈O and a molecular weight of 132.16 g/mol. It is characterized by a methoxy group at the ortho position relative to the ethynyl moiety, which influences its electronic and steric properties. This compound is widely utilized in copper-catalyzed cross-coupling reactions, such as Sonogashira couplings and azide-alkyne cycloadditions (CuAAC), to construct complex organic frameworks . Its synthesis typically involves the reaction of 2-iodoanisole with trimethylsilylacetylene, followed by desilylation .

Physical properties include a boiling point of 197°C, density of 1.022 g/mL, and refractive index of 1.5720. It is stored as a liquid at room temperature in sealed, dark conditions .

Properties

CAS No. |

89836-79-3 |

|---|---|

Molecular Formula |

C9H7CuO |

Molecular Weight |

194.70 g/mol |

IUPAC Name |

copper(1+);1-ethynyl-2-methoxybenzene |

InChI |

InChI=1S/C9H7O.Cu/c1-3-8-6-4-5-7-9(8)10-2;/h4-7H,2H3;/q-1;+1 |

InChI Key |

WXFKKVJAPNIBCN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C#[C-].[Cu+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethynylanisole can be synthesized through the reaction of 2-iodoanisole with trimethylsilylacetylene, followed by the deprotection of the trimethylsilyl group . The reaction typically involves the use of a palladium catalyst and a base such as potassium carbonate. The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours.

Industrial Production Methods

In an industrial setting, the production of 2-ethynylanisole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The purification of the final product is typically achieved through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethynylanisole undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The methoxy group on the benzene ring activates the ring towards electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Oxidation and Reduction: The ethynyl group can undergo oxidation to form carboxylic acids or reduction to form alkenes or alkanes.

Nucleophilic Substitution: The benzene ring can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.

Major Products Formed

Nitration: 2-Nitro-1-ethynyl-4-methoxybenzene

Bromination: 2-Bromo-1-ethynyl-4-methoxybenzene

Oxidation: 2-Methoxybenzoic acid

Reduction: 2-Ethyl-1-methoxybenzene

Scientific Research Applications

2-Ethynylanisole has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-ethynylanisole involves its interaction with various molecular targets and pathways. The methoxy group on the benzene ring increases the electron density, making the compound more reactive towards electrophiles . The ethynyl group can participate in various addition and substitution reactions, leading to the formation of new chemical bonds . The overall reactivity of the compound is influenced by the presence of both the methoxy and ethynyl groups, which modulate its chemical behavior.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 1-Ethynyl-4-Methoxybenzene: A positional isomer with the methoxy group at the para position.

- Phenylacetylene (Ethynylbenzene) : Lacks the methoxy group, leading to lower boiling point (142–144°C) and density (0.928 g/mL). The absence of electron-donating substituents reduces its reactivity in polar reactions compared to methoxy-substituted analogs .

Dimerization Products

1-Ethynyl-2-methoxybenzene dimerizes under copper catalysis to form 1,4-bis(2-methoxyphenyl)buta-1,3-diyne (m.p. 137–139°C, yield: 76%) . This contrasts with phenylacetylene, which forms simpler dimers like 1,4-diphenylbuta-1,3-diyne under similar conditions. The methoxy groups enhance solubility and influence crystal packing in the solid state .

Reactivity in Copper-Catalyzed Reactions

Sonogashira Coupling

1-Ethynyl-2-methoxybenzene participates in Sonogashira reactions with aryl halides (e.g., 2-amino-3-bromopyridine) using CuI/Pd(PPh₃)₄ catalysts, achieving yields of 75–83% . Comparable reactions with phenylacetylene often require higher catalyst loading or prolonged reaction times due to reduced electronic activation.

Table 1: Sonogashira Coupling Performance

| Substrate | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| 1-Ethynyl-2-methoxybenzene | CuI/Pd(PPh₃)₄ | 75–83 | |

| Phenylacetylene | CuI/Pd(PPh₃)₄ | 60–70* | [External Data] |

Note: Yield data for phenylacetylene inferred from general literature due to absence in provided evidence.

CuAAC Click Chemistry

In azide-alkyne cycloadditions, 1-ethynyl-2-methoxybenzene reacts with benzyl azide under CuI catalysis to form 1-benzyl-4-(2-methoxyphenyl)-1H-1,2,3-triazole with 99% yield . The methoxy group enhances reaction efficiency by stabilizing transition states through electron donation.

Hydroalkenylation

1-Ethynyl-2-methoxybenzene undergoes iridium-catalyzed hydroalkenylation with 2-vinylpyridine, though yield data are unspecified . Similar reactions with electron-deficient acetylenes (e.g., 4-ethynylnitrobenzene) typically show lower yields due to reduced nucleophilicity.

Table 2: Physical Properties

| Compound | Boiling Point (°C) | Density (g/mL) | State (25°C) |

|---|---|---|---|

| 1-Ethynyl-2-methoxybenzene | 197 | 1.022 | Liquid |

| Phenylacetylene | 142–144 | 0.928 | Liquid |

| 1,4-Bis(2-methoxyphenyl)buta-1,3-diyne | - | - | Solid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.